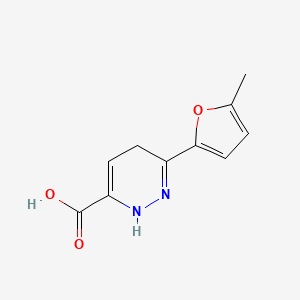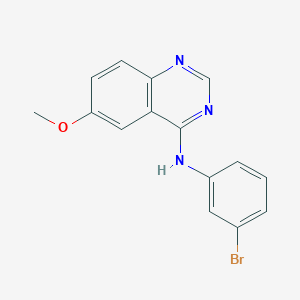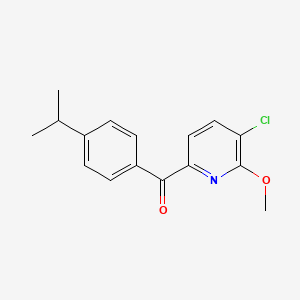
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 5-position, connected to a dihydropyridazine ring with a carboxylic acid group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural through various catalytic processes.
Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of the Furan and Dihydropyridazine Rings: The final step involves coupling the furan ring with the dihydropyridazine ring under specific reaction conditions, such as using a base catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, and alcohols or amines for esterification or amidation reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
科学的研究の応用
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Methylfuran: A related compound with a furan ring substituted with a methyl group at the 2-position.
5-Methylfuran-2-carboxylic acid: A compound with a furan ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid is unique due to its specific combination of a furan ring and a dihydropyridazine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-5-9(15-6)7-3-4-8(10(13)14)12-11-7/h2,4-5,12H,3H2,1H3,(H,13,14) |
InChIキー |
PAXMRUBAXJVDSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2=NNC(=CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)

![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)

![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)

![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)

